molecular formula C12H19N3O2S B6601586 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine CAS No. 1146086-01-2

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Cat. No.: B6601586
CAS No.: 1146086-01-2
M. Wt: 269.37 g/mol
InChI Key: VNWLZFBHJWBKQU-UHFFFAOYSA-N
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Description

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-amino-4-thiazolyl substituent at the 3-position. The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive peptide structures . The Boc group enhances solubility and stability during synthetic processes, enabling selective functionalization of the pyrrolidine nitrogen.

Stereoselective synthesis methods for pyrrolidine derivatives, as highlighted in recent literature, include cyclization of acyclic precursors or modifications of preformed pyrrolidine rings . These methods are critical for achieving enantiopure forms of the compound, which are essential for drug development.

Properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWLZFBHJWBKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically synthesized via cyclization reactions. A patented method (EP1138672A1) describes the conversion of optically active butyl-1,2,4-trimesylate to pyrrolidine derivatives using primary amines like benzylamine in tetrahydrofuran (THF) at 50–60°C. This step forms the pyrrolidine core while introducing a temporary benzyl protecting group on the amine. Subsequent deprotection and functionalization are required to attach the thiazole unit.

Alternative routes involve Michael addition followed by cyclization. For instance, (3 R)- and (3 S)-pyrrolidines are prepared via Michael addition of ( R)-α-methylbenzylamine to dimethyl itaconate, followed by lactam formation. This method offers enantiomeric control, critical for applications requiring chiral specificity.

Boc Protection of the Amine

The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or DMAP. VulcanChem’s protocol emphasizes microwave-assisted synthesis for this step, which reduces reaction times and improves yields. The Boc group enhances solubility and stability during subsequent reactions, such as coupling with pharmacophores in drug discovery.

Step-by-Step Synthetic Protocols

Protocol 1: Cyclization-Based Synthesis (Adapted from EP1138672A1 )

  • Starting Material : Optically active butyl-1,2,4-trimesylate.

  • Reaction with Benzylamine :

    • Dissolve butyl-1,2,4-trimesylate (1.0 equiv) in THF.

    • Add benzylamine (1.2 equiv) dropwise at 0°C.

    • Heat to 50–60°C for 6–8 hours under argon.

    • Quench with ice-water and extract with ethyl acetate.

    • Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

  • Deprotection and Thiazole Installation :

    • Remove the benzyl group via hydrogenolysis (H2, Pd/C).

    • React the free amine with 2-amino-4-thiazolecarboxylic acid using EDC/HOBt coupling.

  • Boc Protection :

    • Treat the amine with Boc2O (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane.

    • Stir at room temperature for 12 hours, then concentrate and purify.

Yield : ~40–50% over three steps.

Protocol 2: Microwave-Assisted Synthesis (VulcanChem )

  • Pyrrolidine Formation :

    • Prepare pyrrolidine via cyclization of 1,4-diaminobutane with a diketone under microwave irradiation (150°C, 20 min).

  • Thiazole Coupling :

    • React pyrrolidine with 2-amino-4-thiazolyl chloride in acetonitrile at 80°C for 1 hour.

  • Boc Protection :

    • Add Boc2O (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.

    • Irradiate under microwave at 100°C for 15 minutes.

    • Purify via recrystallization from ethanol/water.

Yield : ~60–65%.

Optimization and Green Chemistry Approaches

Solvent and Temperature Effects

  • THF vs. DME : THF provides higher reaction rates for cyclization, but dimethoxyethane (DME) improves selectivity in thiazole formation.

  • Microwave Assistance : Reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.

Catalytic Enhancements

  • Palladium Catalysis : Hydrogenolysis of benzyl groups using Pd/C achieves >95% conversion without over-reduction.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic pyrrolidine intermediates with >90% enantiomeric excess.

Characterization and Analytical Data

Table 1: Spectral Data for this compound

Property Value
1H NMR (CDCl3) δ 1.45 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 6.75 (s, 1H, thiazole)
13C NMR (CDCl3) δ 28.3 (Boc), 47.8 (pyrrolidine), 115.2 (thiazole-C), 155.0 (Boc-CO)
HRMS (ESI+) m/z 270.1345 [M+H]+ (Calc. 270.1349)

Applications and Research Findings

This compound serves as a key intermediate in antiviral and antibacterial agents. For example, derivatives of this compound inhibit HIV-1 protease with K i values as low as 0.025 nM. The thiazole moiety enhances binding affinity through hydrogen bonding and π-stacking interactions, as confirmed by X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of thiazole-containing molecules and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of thiazole-based compounds.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Substituent Effects

  • Thiazole vs. Hydroxy/Methoxy Groups: The 2-amino-4-thiazolyl group introduces aromaticity and heterocyclic rigidity, contrasting with the hydroxyl or methoxy groups in analogues. Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and metal coordination, which are absent in hydroxyl/methoxy derivatives .
  • Electron-Withdrawing vs. Electron-Donating Groups : The bromo substituent in 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine increases electrophilicity, whereas methoxy and hydroxy groups enhance nucleophilicity.

Ring Size and Conformational Flexibility

  • Pyrrolidine (5-member) vs. The pyrrolidine scaffold’s rigidity may favor selective interactions with target proteins .

Physicochemical Implications

  • Polarity and Solubility : Hydroxyl-containing analogues (e.g., 190792-74-6) are more polar than methoxy or thiazolyl derivatives, impacting aqueous solubility. Thiazole’s moderate polarity balances lipophilicity and hydrophilicity, a critical factor in drug bioavailability .

Biological Activity

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a thiazole moiety, which is known for its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group enhances stability and solubility, making it a suitable candidate for further biological evaluation.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, thiazole-containing compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies on similar compounds have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
This compoundHeLa15.5
MCF-712.8
A54918.0

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For antimicrobial activity, it is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival. In terms of anticancer properties, it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation .

Case Studies

A recent study focused on synthesizing and evaluating a series of thiazole-based pyrrolidine derivatives, including this compound. The study reported significant antibacterial activity against resistant strains of bacteria and highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Another investigation assessed the structure-activity relationship (SAR) of various thiazole derivatives, revealing that modifications to the thiazole ring significantly influenced both antimicrobial and anticancer activities. The presence of electron-withdrawing groups on the thiazole ring was found to enhance bioactivity .

Q & A

Q. What are the key considerations for synthesizing 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine in high yield and purity?

Methodological Answer:

  • Boc Protection: Start with Boc-protected pyrrolidine to preserve the amine group during synthesis. The Boc group is stable under basic conditions but can be cleaved with acids like TFA .
  • Thiazole Coupling: Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the 2-amino-4-thiazolyl moiety. Optimize reaction time and temperature to avoid side products (e.g., over-alkylation) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Purity ≥95% is achievable with iterative solvent optimization .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

TechniqueParametersPurpose
NMR ¹H (400 MHz, DMSO-d₆), δ 1.4 ppm (Boc CH₃), 6.8–7.2 ppm (thiazole protons)Confirm structure and assess purity .
LCMS ESI+ mode, m/z [M+H]⁺ calculated for C₁₂H₂₀N₃O₂S: 294.1Verify molecular weight and detect impurities .
IR Peaks at ~1680 cm⁻¹ (C=O Boc), ~3300 cm⁻¹ (N-H stretch)Identify functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential reactivity of the thiazole and Boc groups .
  • Storage: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Lyophilized form is stable for >6 months .
  • Waste Disposal: Neutralize acidic/basic residues before segregating organic waste for incineration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for thiazole coupling. ICReDD’s workflow integrates these with experimental validation .
  • Condition Screening: Use machine learning to predict optimal solvents/catalysts. For example, DMF may enhance coupling efficiency vs. DMSO due to lower viscosity .
  • Feedback Loops: Iterate between computational predictions (e.g., activation energy) and experimental yields to refine reaction parameters .

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity, temperature)?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For instance, a 2³ design (temperature, solvent, time) can identify interactions affecting yield .
  • Statistical Analysis: Apply ANOVA to isolate significant factors. Example: A study found that THF at 60°C outperformed DCM at 25°C for Boc deprotection .

Q. What is the mechanistic basis for thiazole ring formation during synthesis?

Methodological Answer:

  • Hantzsch Thiazole Synthesis: React thiourea with α-haloketones (e.g., chloroacetone) under basic conditions. The mechanism involves cyclization via a thioamide intermediate .
  • Kinetic Control: Maintain pH 8–9 to favor nucleophilic attack of the thiol group over competing pathways (e.g., oxidation to disulfides) .

Q. How does this compound behave under varying pH and thermal conditions?

Methodological Answer:

  • pH Stability: The Boc group hydrolyzes rapidly below pH 2 (TFA) but is stable at pH 5–7. The thiazole ring remains intact up to pH 10 .
  • Thermal Degradation: Decomposition occurs above 150°C (TGA data). Store below 25°C to prevent Boc cleavage .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Design: The pyrrolidine-thiazole core mimics peptide turn structures, making it useful in kinase inhibitors (e.g., JAK/STAT pathways) .
  • SAR Studies: Modify the Boc group or thiazole substituents to probe binding affinity. For example, replacing Boc with acetyl alters pharmacokinetics .

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